8-bromo-8H-pyrido[3,4-b]pyrazin-5-one
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Overview
Description
8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a pyridine ring fused to a pyrazine ring, with a bromine atom attached at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2,3-diaminopyridine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridopyrazines.
Scientific Research Applications
8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-bromo-8H-pyrido[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The bromine atom can enhance the compound’s binding affinity to its target, leading to increased potency.
Comparison with Similar Compounds
8-Bromo-8H-pyrido[3,4-b]pyrazine: Similar structure but lacks the ketone group.
8-Chloro-8H-pyrido[3,4-b]pyrazin-5-one: Chlorine atom instead of bromine.
8-Methyl-8H-pyrido[3,4-b]pyrazin-5-one: Methyl group instead of bromine.
Uniqueness: 8-Bromo-8H-pyrido[3,4-b]pyrazin-5-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
8-bromo-8H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-4H |
InChI Key |
WSFJJQWYXZSGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(C=NC2=O)Br |
Origin of Product |
United States |
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